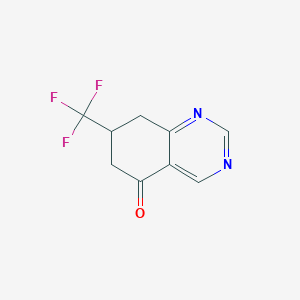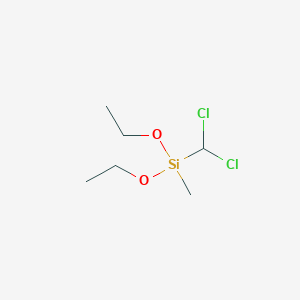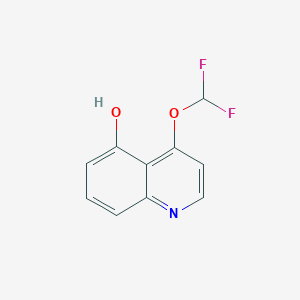
4-(Difluoromethoxy)quinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)quinolin-5-ol is a chemical compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.16 g/mol It is a fluorinated derivative of quinoline, characterized by the presence of a difluoromethoxy group at the 4-position and a hydroxyl group at the 5-position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)quinolin-5-ol typically involves the introduction of the difluoromethoxy group onto a quinoline precursor. One common method is the nucleophilic substitution of a halogen atom on a quinoline derivative with a difluoromethoxy group. This can be achieved using difluoromethyl ethers under basic conditions . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)quinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-(Difluoromethoxy)quinolin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and antiviral drugs.
Materials Science: The compound is used in the design of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Difluoromethoxy)quinolin-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The difluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity .
類似化合物との比較
Similar Compounds
4-Fluoroquinoline: A fluorinated quinoline with a single fluorine atom at the 4-position.
5-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 5-position.
4-(Trifluoromethoxy)quinoline: A quinoline derivative with a trifluoromethoxy group at the 4-position.
Uniqueness
4-(Difluoromethoxy)quinolin-5-ol is unique due to the presence of both a difluoromethoxy group and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and improved pharmacokinetic profiles .
特性
分子式 |
C10H7F2NO2 |
|---|---|
分子量 |
211.16 g/mol |
IUPAC名 |
4-(difluoromethoxy)quinolin-5-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-4-5-13-6-2-1-3-7(14)9(6)8/h1-5,10,14H |
InChIキー |
LNUJWZNOJQGKSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)
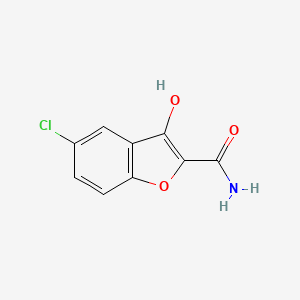
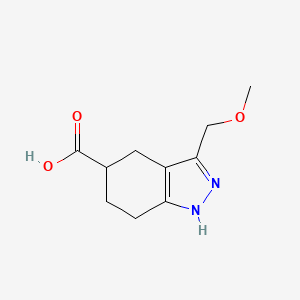
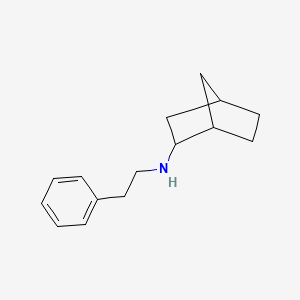
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)

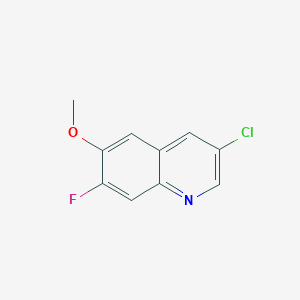

![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
